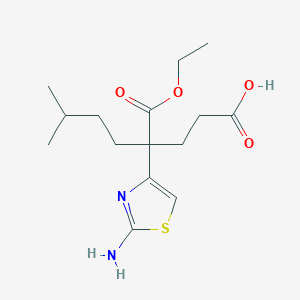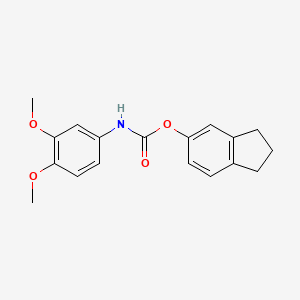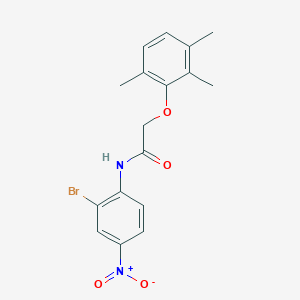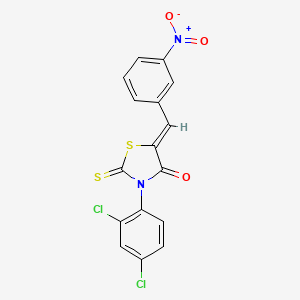![molecular formula C18H19ClN2O3 B5219055 N-[2-(4-chlorophenoxy)ethyl]-N'-(4-ethylphenyl)ethanediamide](/img/structure/B5219055.png)
N-[2-(4-chlorophenoxy)ethyl]-N'-(4-ethylphenyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-chlorophenoxy)ethyl]-N'-(4-ethylphenyl)ethanediamide, also known as ACR16, is a chemical compound that belongs to the family of N-alkylated arylamides. It is a novel compound that has gained considerable attention in the scientific community due to its potential therapeutic applications. ACR16 has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties.
作用机制
The mechanism of action of N-[2-(4-chlorophenoxy)ethyl]-N'-(4-ethylphenyl)ethanediamide is not fully understood. However, it has been hypothesized that N-[2-(4-chlorophenoxy)ethyl]-N'-(4-ethylphenyl)ethanediamide exerts its biological effects by modulating the activity of various signaling pathways. N-[2-(4-chlorophenoxy)ethyl]-N'-(4-ethylphenyl)ethanediamide has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. N-[2-(4-chlorophenoxy)ethyl]-N'-(4-ethylphenyl)ethanediamide has also been shown to activate the Nrf2-ARE signaling pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
N-[2-(4-chlorophenoxy)ethyl]-N'-(4-ethylphenyl)ethanediamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. N-[2-(4-chlorophenoxy)ethyl]-N'-(4-ethylphenyl)ethanediamide has also been found to induce apoptosis in cancer cells and reduce oxidative stress. Additionally, N-[2-(4-chlorophenoxy)ethyl]-N'-(4-ethylphenyl)ethanediamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
实验室实验的优点和局限性
N-[2-(4-chlorophenoxy)ethyl]-N'-(4-ethylphenyl)ethanediamide has several advantages for lab experiments. It is a novel compound that has not been extensively studied, which makes it an attractive target for research. N-[2-(4-chlorophenoxy)ethyl]-N'-(4-ethylphenyl)ethanediamide has been found to exhibit a range of biological activities, which makes it a versatile compound for studying various signaling pathways. However, N-[2-(4-chlorophenoxy)ethyl]-N'-(4-ethylphenyl)ethanediamide has some limitations for lab experiments. It is a complex compound that requires a multistep synthesis process, which can be time-consuming and costly. Additionally, N-[2-(4-chlorophenoxy)ethyl]-N'-(4-ethylphenyl)ethanediamide has not been extensively studied in humans, which limits its potential therapeutic applications.
未来方向
There are several future directions for the study of N-[2-(4-chlorophenoxy)ethyl]-N'-(4-ethylphenyl)ethanediamide. One area of research could be to investigate the potential therapeutic applications of N-[2-(4-chlorophenoxy)ethyl]-N'-(4-ethylphenyl)ethanediamide in neurodegenerative diseases such as Alzheimer's disease. Another area of research could be to study the mechanism of action of N-[2-(4-chlorophenoxy)ethyl]-N'-(4-ethylphenyl)ethanediamide in more detail to better understand its biological effects. Additionally, further studies could be conducted to optimize the synthesis method of N-[2-(4-chlorophenoxy)ethyl]-N'-(4-ethylphenyl)ethanediamide to make it more cost-effective and efficient.
合成方法
N-[2-(4-chlorophenoxy)ethyl]-N'-(4-ethylphenyl)ethanediamide can be synthesized through a multistep process involving the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. The resulting product is then reacted with 4-ethylbenzoyl chloride in the presence of a base to produce N-[2-(4-chlorophenoxy)ethyl]-4-ethylbenzamide. Finally, the compound is subjected to a reduction reaction using a reducing agent such as lithium aluminum hydride to obtain N-[2-(4-chlorophenoxy)ethyl]-N'-(4-ethylphenyl)ethanediamide.
科学研究应用
N-[2-(4-chlorophenoxy)ethyl]-N'-(4-ethylphenyl)ethanediamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-[2-(4-chlorophenoxy)ethyl]-N'-(4-ethylphenyl)ethanediamide has also been shown to have anti-tumor properties by inducing apoptosis in cancer cells. Additionally, N-[2-(4-chlorophenoxy)ethyl]-N'-(4-ethylphenyl)ethanediamide has been found to exhibit neuroprotective effects by reducing oxidative stress and inhibiting the activation of microglia.
属性
IUPAC Name |
N-[2-(4-chlorophenoxy)ethyl]-N'-(4-ethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-2-13-3-7-15(8-4-13)21-18(23)17(22)20-11-12-24-16-9-5-14(19)6-10-16/h3-10H,2,11-12H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXPULFPXPDXMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCCOC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-chlorophenoxy)ethyl]-N'-(4-ethylphenyl)oxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[3-(2-chloro-4-nitrophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5218980.png)

![(3aS*,5S*,9aS*)-5-(4-methoxy-2,3-dimethylphenyl)-2-methylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5219011.png)


![3-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylpropanamide](/img/structure/B5219024.png)
![2-methyl-5-(4-methylphenyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B5219035.png)

![N-(cyclopropylmethyl)-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5219056.png)
![3-phenoxy-N-{1-[1-(2,4,5-trimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B5219059.png)
![ethyl 4-(4-chlorophenyl)-2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-3-thiophenecarboxylate](/img/structure/B5219062.png)
![5-(2,5-dichlorophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5219073.png)
![3-benzyl-2-[(2-hydroxyethyl)amino]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B5219074.png)